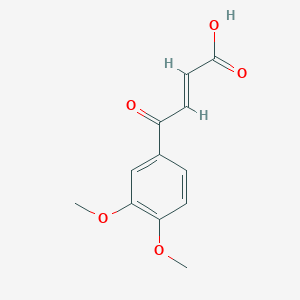

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid

描述

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a crotonic acid backbone

属性

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWWWXPLUJFEHM-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230518 | |

| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80937-23-1 | |

| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80937-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(3,4-dimethoxyphenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)-4-oxocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Esterification of Maleic Anhydride

- Reactants: Maleic anhydride, absolute ethanol, and catalytic concentrated sulfuric acid.

- Conditions: The reactants are combined in a four-neck flask with a mass ratio of maleic anhydride to ethanol between 1:0.5 and 1:1. The sulfuric acid catalyst is used at 0.005 to 0.015 times the mass of maleic anhydride.

- Procedure: Stirring and slow heating at 55–65 °C for 4 hours initiates esterification.

- Post-reaction: Deionized water and thiourea are added to the mixture, followed by heating at 80–85 °C for 4 hours to complete the transposition reaction.

- Isolation: The reaction mixture undergoes reduced pressure evaporation, toluene reflux dehydration, cooling, filtration, freezing, and drying to isolate monoethyl fumarate.

Step 2: Formation of Monoethyl Monoacyl Chloride Fumarate

- Reactant: Monoethyl fumarate obtained from Step 1.

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: The reaction converts the carboxylic acid group to the corresponding acyl chloride, facilitating subsequent Friedel-Crafts acylation.

Step 3: Friedel-Crafts Acylation with 1,2-Dimethoxybenzene

- Reactants: Monoethyl fumarate monoacyl chloride and 1,2-dimethoxybenzene.

- Catalyst: Anhydrous aluminum chloride (AlCl₃).

- Solvent: 1,2-Dichloroethane.

- Conditions: The reactants are combined at 35–40 °C, with AlCl₃ added gradually. The mixture is then heated to 58–62 °C and maintained for 10 hours to complete the acylation.

- Workup: The product is poured into ice with concentrated sulfuric acid, stirred, and separated. The organic solvent is evaporated and recycled. Ethanol is added, and the mixture is cooled to 0 °C to crystallize the product.

- Yield and Purity: This step yields ethyl 4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoate with a purity of 99.2% and a yield of 94%.

Alternative Synthetic Routes

A notable alternative involves a one-pot Friedel-Crafts reaction where 1,2-dimethoxybenzene is directly reacted with maleic anhydride and aluminum chloride in the presence of diethyl sulfate. This method provides good yield and excellent purity under mild conditions, simplifying the process by combining steps.

Research Findings and Optimization Data

| Step | Reaction Conditions | Key Parameters | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification: 55–65 °C, 4 h | Maleic anhydride:ethanol 1:0.5-1 | High | - | Thiourea and toluene used for transposition and dehydration |

| 2 | Reaction with thionyl chloride | Anhydrous conditions | High | - | Converts acid to acyl chloride |

| 3 | Friedel-Crafts acylation: 58–62 °C, 10 h | AlCl₃ catalyst, 1,2-dichloroethane | 94 | 99.2 | Crystallization yields high purity |

| Alt. | One-pot Friedel-Crafts with diethyl sulfate | Mild conditions | Good | Excellent | Simplifies synthesis, suitable for scale-up |

Advantages of the Described Methods

- High Purity: Final product purity exceeds 99%, meeting stringent pharmaceutical standards.

- High Yield: Overall yields approach or exceed 90%, indicating efficient conversion.

- Scalability: The process uses readily available reagents and standard equipment, facilitating industrial production.

- Cost-Effectiveness: Raw materials such as maleic anhydride, ethanol, and 1,2-dimethoxybenzene are inexpensive and accessible.

化学反应分析

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Synthetic Applications

1.1 Building Block for Drug Synthesis

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic properties, particularly in the context of antituberculosis agents. For instance, the compound has been employed in the synthesis of β-aroylacrylic acid ethyl esters through Friedel-Crafts reactions, demonstrating its utility in generating complex molecular architectures under mild conditions .

1.2 Synthesis of Antituberculosis Agents

Recent studies have highlighted the synthesis of novel (E)-4-oxo-crotonamide derivatives from this compound, which exhibit potent activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicated that modifications on the aryl group significantly enhance the antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against drug-resistant Mtb strains .

Biological Applications

2.1 Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties, particularly against Mtb. Research indicates that certain modifications to the 4-oxo-crotonic acid scaffold can lead to compounds with improved efficacy and selectivity against this pathogen. For example, one study reported a derivative that exhibited a bactericidal effect at concentrations as low as 100 µM .

2.2 Protein Kinase B Inhibition

Another significant application involves the inhibition of protein kinase B (PknB), an essential enzyme for Mtb cell division and cell-wall biosynthesis. Compounds derived from this compound have been identified as inhibitors of PknB, with SAR studies revealing that specific structural features enhance binding affinity and enzymatic inhibition .

作用机制

The mechanism by which 4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

相似化合物的比较

- 3,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenethylamine

- 3,4-Dimethoxycinnamic acid

Comparison: 4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid is unique due to its crotonic acid backbone, which imparts distinct chemical properties compared to other similar compounds. For instance, while 3,4-Dimethoxyphenylacetic acid and 3,4-Dimethoxyphenethylamine share the dimethoxyphenyl group, their differing backbones result in varied reactivity and applications.

生物活性

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid (DMCCA) is a compound characterized by a conjugated system that includes a para-substituted benzene ring with two methoxy groups and an enone moiety. This unique structure contributes to its biological activity, particularly in the field of cancer research. This article reviews the biological activity of DMCCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

DMCCA can be synthesized using various organic chemistry methods, which often involve the reaction of substituted phenyl compounds with crotonic acid derivatives. The presence of the methoxy groups enhances the reactivity and biological properties of DMCCA compared to similar compounds .

Table 1: Structural Features of DMCCA

| Feature | Description |

|---|---|

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carbonyl (C=O), Alkene (C=C) |

| Conjugated System | Yes |

Antitumor Activity

Research indicates that DMCCA exhibits significant antitumor activity against various cancer cell lines. In a study evaluating its effects on cancer stem cells, DMCCA demonstrated over 50% inhibition at a concentration of 10 μM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest in tumor cells.

Case Study: Antitumor Effects

- Objective : To assess the efficacy of DMCCA on side population cancer stem cells.

- Method : Cancer stem cells were treated with varying concentrations of DMCCA.

- Results : The compound significantly inhibited cell viability and induced apoptotic markers.

The biological activity of DMCCA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DMCCA induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Proliferation : The compound affects key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

- Cell Cycle Arrest : DMCCA has been shown to induce G1 phase arrest, preventing cancer cells from proliferating.

Safety and Toxicity

While DMCCA shows promise as an antitumor agent, it is essential to consider its safety profile. According to PubChem data, DMCCA is classified as harmful if swallowed and can cause skin irritation .

Table 2: Toxicity Profile

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

常见问题

Q. What are the common synthetic routes for 4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid, and what key reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 3,4-dimethoxyacetophenone and a suitable dicarbonyl precursor, followed by acid-catalyzed cyclization or hydrolysis. Key conditions include:

- Use of anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Catalysts like piperidine or acetic acid to drive condensation efficiency .

- Controlled temperature (60–80°C) to balance reaction rate and byproduct formation.

For the ethyl ester derivative (CAS 80937-23-1), esterification of the free acid with ethanol under reflux conditions is typical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- X-ray crystallography to resolve stereochemistry and confirm the Z/E configuration of the α,β-unsaturated carbonyl group (critical for reactivity studies) .

- NMR spectroscopy (¹H/¹³C) to identify methoxy (-OCH₃) and carbonyl (C=O) groups. Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm .

- HPLC-MS for purity assessment, especially to detect regioisomers or unreacted starting materials .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer:

- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the α,β-unsaturated system.

- Avoid aqueous solutions at neutral or alkaline pH, as the compound may undergo hydrolysis to the corresponding diacid .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between different synthetic batches?

- Methodological Answer:

- Perform batch-to-batch purity analysis using HPLC to identify impurities (e.g., residual ethyl ester or regioisomers) that may interfere with bioassays .

- Isolate and test individual stereoisomers (Z vs. E) via chiral chromatography , as configuration impacts receptor binding .

- Validate biological assays with a reference standard (e.g., commercially available (Z)-isomer, CAS 468747-44-6) to ensure consistency .

Q. What computational methods are suitable for studying the compound’s reactivity and electronic properties?

- Methodological Answer:

- Density Functional Theory (DFT) to model the electron-withdrawing effects of the methoxy and carbonyl groups on the conjugated system.

- Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) by leveraging the compound’s InChI key (NENLLFGJFVVZEU-UHFFFAOYSA-N) for 3D structure generation .

Q. How does the presence of methoxy groups influence the compound’s coordination chemistry?

- Methodological Answer:

- Methoxy groups act as weak electron donors , enabling chelation with transition metals (e.g., Cu²⁺ or Fe³⁺).

- Design metal complexes by refluxing the compound with metal salts (e.g., CuCl₂) in ethanol, followed by characterization via UV-Vis spectroscopy and cyclic voltammetry to assess redox activity .

Q. What strategies can optimize enantiomeric purity during synthesis?

- Methodological Answer:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in the condensation step to enforce stereocontrol.

- Purify via preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 181°C vs. lower values)?

- Methodological Answer:

- Variations may arise from polymorphism or residual solvents (e.g., ethanol) trapped during crystallization.

- Standardize recrystallization protocols using a single solvent system (e.g., methanol/water) and confirm purity via DSC (Differential Scanning Calorimetry) .

Biological Research Applications

Q. What mechanistic hypotheses explain the compound’s potential antioxidant activity?

- Methodological Answer:

- The α,β-unsaturated carbonyl system may act as a Michael acceptor , scavenging free radicals via conjugate addition.

- Test in vitro using DPPH/ABTS assays and compare with structurally similar analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, CAS 90429-80-4) to establish structure-activity relationships .

Ecological and Safety Considerations

Q. How should researchers mitigate environmental risks during disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。